2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA typically involves the reaction of 4-chloroaniline with 2,5-dichloro-4,6-dimethyl-3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce various amines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBAMATE
- N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA stands out due to its specific combination of chlorinated phenyl and pyridyl groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H12Cl3N3O2 |
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Molecular Weight |
372.6 g/mol |
IUPAC Name |
2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H12Cl3N3O2/c1-7-11(13(18)19-8(2)12(7)17)14(22)21-15(23)20-10-5-3-9(16)4-6-10/h3-6H,1-2H3,(H2,20,21,22,23) |
InChI Key |
ODWSRNNXXLJZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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